molecular formula C9H17N B3349629 Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- CAS No. 228099-01-2

Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-

Cat. No. B3349629
CAS RN: 228099-01-2
M. Wt: 139.24 g/mol
InChI Key: FENPMKZVVSQHDD-UHFFFAOYSA-N
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Description

Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as pyrrolidines . These are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- is characterized by a five-membered pyrrolidine ring . The ring is saturated and contains one nitrogen atom and four carbon atoms . The structure also includes two methyl groups and a propenyl group .


Chemical Reactions Analysis

Pyrrolidine compounds have been found to exhibit diverse biological and medicinal importance . They play a vital role in various biological processes like photosynthesis, oxygen carrier, storage, and redox cycling reactions . They are also known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Mechanism of Action

The mechanism of action of pyrrolidine compounds is often related to their ability to interact with various biological targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the research of pyrrolidine compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

2,4-dimethyl-4-prop-2-enylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-4-5-9(3)6-8(2)10-7-9/h4,8,10H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENPMKZVVSQHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)(C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462593
Record name Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-

CAS RN

228099-01-2
Record name Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
Reactant of Route 2
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
Reactant of Route 3
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
Reactant of Route 4
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
Reactant of Route 5
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
Reactant of Route 6
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-

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